(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride

Monoamine transporter Binding affinity Cocaine analog research

(+/−)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride, widely referenced as Indatraline or Lu 19-005, is a nonselective monoamine transporter inhibitor that potently blocks the reuptake of serotonin (5-HT), dopamine (DA), and noradrenaline (NA) with sub-nanomolar to low-nanomolar affinity at all three biogenic amine transporters. Originally developed by H.

Molecular Formula C16H16Cl3N
Molecular Weight 328.7 g/mol
Cat. No. B12942107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride
Molecular FormulaC16H16Cl3N
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESCNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
InChIInChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16+;/m1./s1
InChIKeyQICQDZXGZOVTEF-CACIRBSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine Hydrochloride (Indatraline): Procurement-Grade Triple Reuptake Inhibitor for Neuroscience Research


(+/−)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride, widely referenced as Indatraline or Lu 19-005, is a nonselective monoamine transporter inhibitor that potently blocks the reuptake of serotonin (5-HT), dopamine (DA), and noradrenaline (NA) with sub-nanomolar to low-nanomolar affinity at all three biogenic amine transporters . Originally developed by H. Lundbeck A/S, the compound belongs to the phenylindanamine class and is structurally characterized by a trans-configured indanamine core bearing a 3,4-dichlorophenyl substituent and an N-methyl group . Unlike selective serotonin reuptake inhibitors (SSRIs) or norepinephrine-dopamine reuptake inhibitors (NDRIs), Indatraline exhibits a balanced, equipotent profile across SERT, DAT, and NET, making it a critical research tool for studying polypharmacology at monoamine transporters and for evaluating triple reuptake inhibition as a therapeutic strategy .

Why Indatraline Cannot Be Replaced by Cocaine, Sertraline, or Nomifensine in Triple Transporter Research


Interchanging Indatraline with in-class monoamine transporter inhibitors introduces critical analytical confounds. Cocaine inhibits DAT, SERT, and NET at micromolar concentrations (Ki ~0.2–15 μM), approximately 500- to 3,000-fold weaker than Indatraline, and its short elimination half-life precludes sustained target engagement . Sertraline is >100-fold selective for SERT over DAT, failing to provide balanced triple transporter inhibition . Nomifensine, while potent at NET and DAT, is essentially inactive at SERT (Ki ~4,000 nM), yielding a completely different in vivo neurochemical signature . Even diclofensine, the closest pharmacological comparator, displays Ki values approximately 3–40 times higher than Indatraline at DAT, NET, and SERT respectively . These quantitative divergences in transporter occupancy, selectivity ratio, and pharmacokinetic duration mean that substituting any of these analogs will produce non-equivalent experimental outcomes in assays where simultaneous, equipotent blockade of all three transporters is the independent variable under investigation.

Quantitative Differentiation Evidence: Indatraline vs. Closest Analogs


Transporter Binding Affinity: Indatraline vs. Cocaine – A 500- to 3,000-Fold Potency Advantage

Indatraline inhibits human SERT, DAT, and NET with Ki values of 0.42, 1.7, and 5.8 nM respectively . In contrast, cocaine inhibits the same human transporters with Ki values of 382, 279, and 15,409 nM (SERT, DAT, NET) . This represents an approximately 910-fold greater affinity at SERT, 164-fold greater affinity at DAT, and 2,656-fold greater affinity at NET. The difference is not merely quantitative; at therapeutically relevant brain concentrations, cocaine occupancy is transient and incomplete, whereas Indatraline achieves near-saturating occupancy of all three transporters.

Monoamine transporter Binding affinity Cocaine analog research

Balanced Triple Reuptake Profile: Indatraline vs. Sertraline and GBR 12909

Indatraline exhibits a selectivity ratio of approximately 1:4:14 across SERT:DAT:NET (Ki: 0.42, 1.7, 5.8 nM), indicating robust, near-equipotent inhibition at all three transporters . Sertraline, its closest structural congener (both share the dichlorophenyl pharmacophore), is a selective SERT inhibitor with Ki ~2.8 nM at SERT but only weak DAT affinity (<50 nM) and minimal NET activity, yielding a SERT:DAT selectivity ratio of >18:1 . GBR 12909, a widely used comparator in dopamine research, is a highly DAT-selective inhibitor (Ki DAT ~1 nM) with >100-fold selectivity over NET and SERT . Neither sertraline nor GBR 12909 can replicate the simultaneous, equipotent triple transporter blockade that defines Indatraline's pharmacological signature.

Polypharmacology Selectivity ratio Triple reuptake inhibitor

Duration of Action: Indatraline's >24-Hour Efficacy vs. Cocaine's Short-Acting Profile

In rhesus monkeys trained to discriminate cocaine from saline, a single 1.0 mg/kg dose of Indatraline produced effects that peaked after 30 minutes and lasted up to 24 hours . In squirrel monkeys, both Indatraline and its enantiomers produced behavioral effects persisting for two or more days following administration . This contrasts with cocaine, whose behavioral effects typically last 30–90 minutes. The prolonged duration of action is a direct consequence of Indatraline's high-affinity, slowly dissociating binding to monoamine transporters combined with central nervous system accumulation.

Pharmacokinetics Duration of action Cocaine use disorder

Enantioselective Pharmacology: Lu 20-042 is 14-Fold More Potent Than Lu 20-043

Indatraline's two enantiomers, (+)-Lu 20-042 and (−)-Lu 20-043, display marked stereoselectivity in both behavioral and radioligand binding assays. In squirrel monkeys, Lu 20-042 was approximately 14 times more potent than Lu 20-043 in producing schedule-controlled behavioral effects . This stereoselectivity was recapitulated in radioligand binding experiments where Lu 20-042 more potently inhibited [³H]CFT and [³H]GBR 12935 binding to the dopamine uptake site in caudate-putamen membranes . The (±)-racemate used in most published studies therefore reflects a composite of high-potency and low-potency enantiomeric activity, and procurement of enantiopure material (where the (+)-isomer is the eutomer) is essential for studies where stereochemical purity is a controlled variable.

Stereochemistry Enantiomer potency Structure-activity relationship

Non-Transporter Pharmacology: Indatraline Induces Autophagy via mTOR/S6 Kinase Pathway Suppression

Beyond its canonical triple reuptake inhibition, Indatraline uniquely induces autophagy through suppression of the mTOR/S6 kinase signaling axis, a property not reported for other monoamine transporter inhibitors . In a cell-based high-content screening system, Indatraline (1–20 μM) increased autophagosome formation as validated by LC3-I to LC3-II conversion, EGFP-LC3 puncta formation, and transmission electron microscopy . The autophagy induction was mediated through AMPK activation upstream of mTOR/S6K and was independent of the PI3K/AKT/ERK pathway . In a rat restenosis model, Indatraline inhibited smooth muscle cell accumulation, demonstrating in vivo translation of this autophagy-dependent anti-proliferative effect . This mechanism is structurally and mechanistically distinct from comparator compounds such as sertraline, nomifensine, and cocaine, for which no comparable mTOR pathway engagement has been documented.

Autophagy mTOR signaling Restenosis Smooth muscle cell

In Vivo Antinociceptive Efficacy: Indatraline Reverses Chemotherapy-Induced Neuropathic Hypersensitivity at 3 mg/kg

In a mouse model of oxaliplatin-induced neuropathic pain, Indatraline (3 mg/kg, i.p.) reversed the full repertoire of chemotherapy-induced neuropathic hypersensitivity, including mechano-hypersensitivity and cold allodynia . In a comparative study, Indatraline at 3 mg/kg provided a more comprehensive analgesic profile than escitalopram (a selective SERT inhibitor) and venlafaxine (a SNRI), which exhibited only partial reversal of specific pain modalities at comparable or higher doses . In a rat neuropathic pain model using sciatic nerve ligation, Indatraline hydrochloride demonstrated significant anti-hyperalgesic efficacy in hot plate and tail flick tests, outperforming the SSRI vilazodone at equivalent doses in the tail flick paradigm .

Neuropathic pain Antinociception Oxaliplatin Triple reuptake

Optimal Application Scenarios for Indatraline Hydrochloride in Preclinical and Discovery Research


Cocaine and Psychostimulant Use Disorder: Sustained Triple Transporter Blockade for Substitution Therapy Models

Indatraline is the reference compound for preclinical substitution therapy paradigms in cocaine and methamphetamine use disorder research. Its >24-hour duration of action and high-affinity, balanced blockade of DAT, SERT, and NET enable sustained attenuation of psychostimulant self-administration without the pharmacokinetic peaks and troughs that confound cocaine-based experimental designs. In rhesus monkey self-administration models, repeated Indatraline treatment (0.56 mg/kg/day) nearly eliminated cocaine-maintained responding , establishing its utility as a positive control for evaluating novel candidate substitution therapies.

Triple Reuptake Inhibitor Pharmacophore Development and Structure-Activity Relationship Studies

As the founding member of the phenylindanamine class of triple reuptake inhibitors, Indatraline serves as the essential reference scaffold for medicinal chemistry programs targeting balanced SERT/DAT/NET inhibition. Its well-characterized enantioselectivity (14-fold potency difference between Lu 20-042 and Lu 20-043) , the availability of methoxy and hydroxyl derivatives with modified transporter affinity profiles , and its relationship to the sertraline/tametraline structural lineage make Indatraline the mandatory comparator for any novel triple uptake inhibitor patent filing or publication.

Autophagy-Dependent Disease Models: Restenosis, Atherosclerosis, and Lysosomal Storage Disorders

Indatraline is uniquely positioned as a dual-mechanism probe for studies at the intersection of monoamine transporter pharmacology and autophagy regulation. Its AMPK/mTOR/S6K-dependent autophagy induction, validated in smooth muscle cells and in a rat restenosis model , is not shared by other monoamine reuptake inhibitors. This enables discovery programs investigating the therapeutic potential of simultaneous transporter blockade and autophagy modulation in cardiovascular proliferative diseases, lysosomal cholesterol transport disorders, and neurodegeneration models where mTOR-dependent autophagy is implicated.

Chemotherapy-Induced Neuropathic Pain: Broad-Spectrum Antinociception via Triple Monoamine Elevation

Indatraline's ability to reverse the full repertoire of oxaliplatin-induced neuropathic hypersensitivity at 3 mg/kg—including mechano-hypersensitivity and cold allodynia—positions it as a superior positive control relative to single- or dual-mechanism antidepressants (escitalopram, venlafaxine) . Preclinical pain laboratories evaluating triple reuptake inhibition as an analgesic strategy should select Indatraline over SSRIs or SNRIs when the experimental hypothesis requires simultaneous engagement of noradrenergic, serotonergic, and dopaminergic descending pain inhibitory pathways.

Quote Request

Request a Quote for (+/-)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.